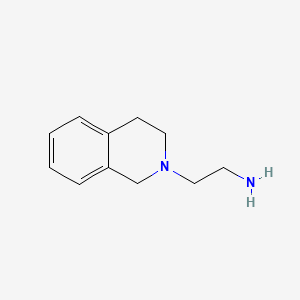

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

描述

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEJMGHPAYJBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201516 | |

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53356-51-7 | |

| Record name | 2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53356-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053356517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53356-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

化学反应分析

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

科学研究应用

Neuroprotective Effects

Research indicates that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine may exhibit neuroprotective properties. Studies have suggested its potential as a lead compound in the development of treatments for neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis is under investigation .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that derivatives of this compound could inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy against targeted biological pathways. This involves evaluating how changes in the molecular structure influence its interaction with biological targets such as receptors and enzymes .

Case Studies and Research Findings

Potential Therapeutic Uses

The diverse applications of this compound extend beyond antimicrobial and neuroprotective roles:

- Anticancer Activity : Preliminary studies have indicated that certain derivatives may inhibit cancer cell proliferation, particularly in ovarian cancer models .

- Psychiatric Disorders : Due to its interaction with sigma receptors, there is ongoing research into its effects on mood regulation and anxiety disorders .

作用机制

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter systems in the central nervous system, influencing the levels of serotonin and norepinephrine, which are critical for mood regulation . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the ethanamine side chain, isoquinoline ring modifications, or incorporation of additional heterocycles.

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|

| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine (Target) | C₁₁H₁₄N₂ | 174.25 | Primary amine; unsubstituted isoquinoline |

| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethanamine | C₁₆H₂₁N₃ | 255.36 | Pyrrole substituent on ethanamine |

| N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-[quinazoline derivative] | C₃₄H₃₃N₅O₂ | 567.67 | Dimethoxy isoquinoline; quinazoline linkage |

| (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | C₂₅H₂₁N₃OS | 419.52 | Acetamide linkage; benzothiazole substituent |

| N-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)methyl)acrylamide | C₁₇H₁₈N₄O | 294.35 | Pyridine-acrylamide hybrid |

Key Observations :

- Pyrrole-substituted analogs (e.g., ) exhibit increased lipophilicity (logP ~3.2 vs. 1.5 for the target compound), enhancing blood-brain barrier penetration .

- Dimethoxy-substituted isoquinoline derivatives () show improved solubility in polar solvents due to methoxy groups, with logD values ~2.8 .

- Acetamide-linked compounds () replace the primary amine with an amide, reducing basicity (pKa ~8.5 vs. 10.2 for the target) and altering metabolic stability .

Key Insights :

- The target compound’s primary amine may interact with monoamine transporters or receptors, akin to dopamine derivatives (), but lacks direct evidence .

- Quinazoline hybrids () demonstrate potent reversal of multidrug resistance, attributed to their dual binding to ATPase domains and hydrophobic pockets .

- Acrylamide derivatives () exhibit irreversible inhibition of oncogenic kinases, leveraging electrophilic warheads absent in the target compound .

生物活性

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine , also known by its CAS number 53356-51-7, is a member of the dihydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂ , with a molecular weight of 176.26 g/mol . The structure features a bicyclic isoquinoline moiety that is characteristic of many bioactive compounds. This structural configuration is believed to contribute to its interaction with various biological targets.

Neuroprotective Effects

Research has demonstrated that derivatives of dihydroisoquinoline compounds exhibit neuroprotective properties. For instance, a study involving the compound 6a-1 , a derivative closely related to this compound, showed significant protective effects against corticosterone-induced neuronal damage in PC12 cells. The results indicated that this compound reduced immobility in the forced swim test (FST), suggesting potential antidepressant effects .

Antimicrobial and Anticancer Properties

The dihydroisoquinoline scaffold has been associated with various antimicrobial and anticancer activities. Preliminary studies suggest that compounds within this class may exhibit significant activity against certain pathogens and cancer cell lines. For example, derivatives have shown efficacy in inhibiting growth in various cancer cell types while maintaining low toxicity profiles in normal cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : The neuroprotective effects are attributed to the compound's ability to modulate neuroinflammatory pathways and reduce oxidative stress within neuronal cells .

- Antimicrobial Activity : The structural features allow for effective interaction with bacterial cell membranes, leading to disruption and subsequent cell death .

- Anticancer Mechanisms : Compounds from this class may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators .

Data Tables

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of a dihydroisoquinoline derivative on PC12 cells.

- Methodology : Cells were treated with corticosterone and then exposed to varying concentrations of the compound.

- Results : The compound significantly reduced cell death and improved cell viability compared to controls.

-

Anticancer Activity :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Methodology : Various cancer cell lines were treated with the compound; viability was assessed using MTT assays.

- Results : The compound exhibited IC50 values indicating potent anticancer activity while showing minimal toxicity to normal cells.

常见问题

Q. What are the optimal synthetic routes for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, and how do reaction conditions influence yield?

Methodological Answer : Synthesis of dihydroisoquinoline derivatives often involves coupling reactions. For example, a related compound, N-benzyl-2-[3-benzyl-3,4-dihydroisoquinolin-2(1H)-yl]ethanamine, was synthesized using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (WSC) and triethylamine in dichloromethane at 20°C for 3 hours . Key considerations include:

- Catalyst selection : Carbodiimide-based catalysts (e.g., WSC) enhance coupling efficiency.

- Solvent choice : Dichloromethane is preferred for its inertness and ability to dissolve polar intermediates.

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

Yield optimization requires stoichiometric balancing of reagents and purification via column chromatography.

Q. What safety protocols are essential when handling dihydroisoquinoline derivatives in laboratory settings?

Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

- Emergency measures : Immediate rinsing with water for 15 minutes in case of exposure, followed by medical consultation .

Advanced Research Questions

Q. How can molecular docking tools like Glide be applied to study the interaction of this compound with biological targets?

Methodological Answer : Glide’s docking workflow involves:

Grid generation : Define the receptor’s binding site using OPLS-AA force fields.

Ligand sampling : Perform torsional flexibility optimization and Monte Carlo pose refinement .

Scoring : Use GlideScore 2.5, which combines empirical and force-field terms to penalize non-physical interactions (e.g., exposed charged groups) .

For dihydroisoquinoline derivatives, validate docking poses by comparing computed binding affinities with experimental IC50 values. Glide outperforms GOLD and FlexX in accuracy for ligands with ≤20 rotatable bonds .

Q. What molecular dynamics (MD) parameters are optimal for simulating the solvation behavior of this compound in aqueous solutions?

Methodological Answer :

- Force field selection : Use OPLS-AA or CHARMM for organic molecules, as they accurately model van der Waals and electrostatic interactions .

- Water models : TIP3P or TIP4P water models are recommended for simulating aqueous environments due to their validated structural agreement with neutron diffraction data .

- Simulation conditions : Run simulations in the NPT ensemble at 25°C and 1 atm for 10–100 ns, with a 2-fs time step. Apply Particle Mesh Ewald (PME) for long-range electrostatics to reduce computational cost .

Q. How does structural modification of the dihydroisoquinoline core affect binding affinity in enzyme inhibition studies?

Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position to enhance hydrogen bonding with catalytic residues. For example, 2-(3,5-dichloro-2-hydroxyphenyl) derivatives showed improved inhibition of PRMT5 .

- Scaffold rigidity : Cyclization of the ethylamine side chain into a tetrahydroisoquinoline moiety increases conformational stability, as seen in DETQ, a dopamine D1 receptor potentiator .

- Quantitative structure-activity relationship (QSAR) : Use Gaussian-based DFT calculations to correlate Hammett constants (σ) with inhibitory activity (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。